Lipophilicity and Boiling Point vs. Parent Amine
The N-(2-hydroxyethyl) substituent significantly lowers calculated lipophilicity and elevates boiling point relative to the parent primary amine analog. The target compound has an XLogP3 of -0.4 and a predicted boiling point of 484.3±45.0 °C [1], whereas 4-(aminomethyl)quinolin-2(1H)-one (CAS 132973-43-4) is predicted to boil at 390.0±42.0 °C . The ~94 °C increase in boiling point indicates stronger intermolecular hydrogen bonding enabled by the additional hydroxyl group. The reduced XLogP3 suggests superior aqueous solubility, which is critical for achieving effective concentrations in biological assays.
| Evidence Dimension | Predicted boiling point and lipophilicity |
|---|---|
| Target Compound Data | XLogP3 = -0.4; Boiling point = 484.3±45.0 °C |
| Comparator Or Baseline | 4-(Aminomethyl)quinolin-2(1H)-one (CAS 132973-43-4); Predicted boiling point = 390.0±42.0 °C; XLogP3 not available from same source but inferred higher |
| Quantified Difference | Boiling point elevated by approximately 94 °C; XLogP3 shift from probable positive value to -0.4 |
| Conditions | Computed properties: XLogP3 by PubChem 3.0; boiling point predicted by ACD/Labs (chemsrc/ChemicalBook) |
Why This Matters
For procurement decisions, the markedly lower lipophilicity and higher boiling point of the target compound directly affect solubility, formulation, and purification (distillation potential), making it a distinct chemical entity from the simpler primary amine analog.
- [1] PubChem. Compound Summary: 4-(((2-Hydroxyethyl)amino)methyl)quinolin-2-ol, CID 1627694. National Library of Medicine. Accessed May 2026. View Source
